molecular formula C16H22N2O3 B2547760 3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320821-34-7

3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2547760
CAS No.: 2320821-34-7
M. Wt: 290.363
InChI Key: NXMNDTQYUJLJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclo[3.2.1]octane core, which is known for its rigidity and stability, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is typically carried out under thermal conditions or using a Lewis acid catalyst.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Amide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with an amine (3-methoxyaniline) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound can serve as a scaffold for designing new drugs, particularly those targeting the central nervous system due to its bicyclic structure.

    Materials Science: Its rigid structure makes it a potential candidate for developing new materials with specific mechanical properties.

    Biological Studies: It can be used as a probe to study the interactions of bicyclic compounds with biological macromolecules.

    Industrial Applications: Its derivatives may find use in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The bicyclic structure may allow it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methoxy groups could participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

    Bicyclo[3.2.1]octane derivatives: Compounds with the same bicyclic core but different substituents.

Uniqueness

3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to the combination of its bicyclic core and methoxyphenyl substituents. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its rigidity and stability make it a valuable scaffold for drug design, while the methoxy groups provide sites for further functionalization.

Properties

IUPAC Name

3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-20-14-5-3-4-11(8-14)17-16(19)18-12-6-7-13(18)10-15(9-12)21-2/h3-5,8,12-13,15H,6-7,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMNDTQYUJLJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.